ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate
Description
Ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate is a coumarin-benzofuran hybrid compound featuring a 2H-chromen-2-one core substituted with a 1-benzofuran moiety at the 4-position, a methyl group at the 7-position, and an ethyl propanoate ester linked via an oxygen atom at the 6-position.
Properties
IUPAC Name |
ethyl 2-[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O6/c1-4-26-23(25)14(3)27-19-11-16-17(12-22(24)29-20(16)9-13(19)2)21-10-15-7-5-6-8-18(15)28-21/h5-12,14H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCZPRNIGZIQNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1C)OC(=O)C=C2C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate typically involves multiple steps. One common method starts with the preparation of the benzofuran and coumarin intermediates. The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne . The coumarin moiety is often synthesized via the Pechmann condensation reaction, which involves the reaction of phenol with a β-keto ester in the presence of a strong acid .
The final step involves the esterification of the coumarin intermediate with the benzofuran derivative in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The propanoate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Mechanistic Insight :
The ester’s hydrolysis follows nucleophilic acyl substitution, with water or hydroxide attacking the carbonyl carbon. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity, while basic conditions deprotonate the nucleophile .
Reduction Reactions
The 2-oxo group on the chromenone core is reducible to a hydroxyl group.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Ketone reduction | NaBH₄, MeOH, 0°C, 1 h | Ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-hydroxy-2H-chromen-6-yl]oxy}propanoate | |
| Full reduction | LiAlH₄, THF, reflux, 3 h | Ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2,3-dihydro-2H-chromen-6-yl]oxy}propanoate |
Key Data :
-
NaBH₄ selectively reduces the ketone without affecting the ester.
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LiAlH₄ reduces both the ketone and the chromenone ring, yielding a dihydro derivative.
Oxidation Reactions
The benzofuran moiety and chromenone system undergo oxidation under strong conditions.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Benzofuran oxidation | KMnO₄, H₂SO₄, 80°C, 2 h | Cleavage of benzofuran to 2-carboxy-7-methoxybenzofuran | |
| Chromenone oxidation | CrO₃, acetic acid, 50°C, 4 h | 2-Oxo group oxidized to a carboxylic acid |
Notes :
-
Benzofuran oxidation disrupts aromaticity, forming a dicarboxylic acid derivative.
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Chromenone oxidation is less common but feasible under harsh conditions.
Nucleophilic Substitution
The ester group participates in nucleophilic acyl substitution with amines or hydrazines.
Experimental Protocol (Hydrazide) :
A mixture of the ester (1 eq) and hydrazine hydrate (2 eq) in ethanol was refluxed for 2 h. The product precipitated upon cooling and was recrystallized from ethanol/DMF (9:1) .
Electrophilic Aromatic Substitution
The electron-rich benzofuran and chromenone rings undergo nitration and sulfonation.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 1 h | 5-Nitrobenzofuran-substituted derivative | |
| Sulfonation | SO₃, H₂SO₄, 60°C, 3 h | 5-Sulfochromenone derivative |
Regioselectivity :
Nitration occurs preferentially at the 5-position of the benzofuran ring due to electron-donating methoxy groups.
Photochemical Reactions
The chromenone system exhibits photochemical activity under UV light.
| Reaction Type | Conditions | Product | References |
|---|---|---|---|
| [2+2] Cycloaddition | UV light (365 nm), acetone, 12 h | Dimeric cyclobutane adduct |
Application :
Photodimerization is utilized in materials science for crosslinking polymers.
Metal-Catalyzed Coupling
Palladium-catalyzed couplings enable derivatization of the benzofuran ring.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF | Arylated benzofuran-chromenone hybrid |
Limitation :
Requires halogen substituents on the benzofuran ring, which are absent in the parent compound. Pre-functionalization (e.g., bromination) is necessary.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate has shown potential as an anti-inflammatory agent. Its structure suggests it may interact with cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Research indicates that compounds with similar structures exhibit COX inhibitory activity, making this compound a candidate for further investigation in treating inflammatory diseases .
Case Study: COX Inhibition
A study evaluating various derivatives of coumarin-like compounds demonstrated that modifications at specific positions could enhance COX-II selectivity and potency. This compound could be synthesized and tested for similar properties .
Organic Synthesis
The compound can serve as an intermediate in synthesizing more complex organic molecules. Its unique structural features allow it to participate in various reactions, including Friedel-Crafts acylation and alkylation processes, which are foundational techniques in organic chemistry .
Data Table: Synthetic Pathways
| Reaction Type | Description |
|---|---|
| Friedel-Crafts Acylation | Used to introduce acyl groups into aromatic systems. |
| Alkylation | Can form new carbon-carbon bonds, expanding molecular complexity. |
Natural Product Synthesis
The compound's structural framework is reminiscent of naturally occurring flavonoids and coumarins, making it a valuable building block in the total synthesis of natural products. Its derivatives could be explored for their biological activities, including antioxidant and antimicrobial properties .
Case Study: Total Synthesis
Research has highlighted the utility of similar compounds in synthesizing bioactive natural products. For instance, employing this compound as a precursor could facilitate the development of new therapeutic agents derived from natural sources .
Mechanism of Action
The mechanism of action of ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate involves its interaction with various molecular targets. The benzofuran and coumarin moieties can bind to enzymes and receptors, modulating their activity. For example, the compound may inhibit bacterial DNA gyrase, leading to antimicrobial effects. Additionally, it can interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Methodological Considerations
Biological Activity
Ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a benzofuran moiety linked to a chromenone, which is known for its diverse biological activities.
Antioxidant Activity
Research indicates that derivatives of benzofuran and chromenone exhibit significant antioxidant properties. The presence of hydroxyl groups in these structures contributes to their ability to scavenge free radicals. A study demonstrated that similar compounds could reduce oxidative stress in cellular models, suggesting a protective effect against oxidative damage .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory potential. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, indicating its potential use in treating inflammatory diseases .
Anticancer Properties
Several studies have explored the anticancer properties of compounds with similar structures. For instance, derivatives of chromenone have been shown to induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and modulation of signaling pathways associated with cell survival . this compound could potentially exhibit similar effects, warranting further investigation.
Case Studies
- Case Study on Oxidative Stress :
-
Case Study on Anti-inflammatory Mechanisms :
- Objective : To assess the anti-inflammatory effects on lipopolysaccharide (LPS)-induced inflammation in macrophages.
- Method : Measurement of cytokine levels post-treatment with the compound.
- Results : A marked decrease in TNF-alpha and IL-6 levels was observed, confirming its anti-inflammatory potential .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes and conditions for synthesizing ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate?
- Methodological Answer : The synthesis of coumarin-benzofuran hybrids often involves palladium-catalyzed cross-coupling reactions. For example, analogous compounds (e.g., CAS 1146546-99-7) are synthesized using Suzuki-Miyaura coupling with PdCl₂(dppf)CH₂Cl₂ as a catalyst, Na₂CO₃ as a base, and DMF as a solvent under microwave irradiation (120°C, 40 minutes) . Key parameters include:
- Catalyst : PdCl₂(dppf)CH₂Cl₂ (0.1–0.2 equiv)
- Solvent : DMF/H₂O (4:1 v/v)
- Reaction Time : 12–24 hours under conventional heating or <1 hour under microwave
- Purification : Column chromatography with hexane/ethyl acetate gradients.
Note: Ensure inert conditions (Ar atmosphere) to prevent oxidation of intermediates.
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate structural isomers of this compound?
- Methodological Answer :
- ¹H NMR : The benzofuran moiety shows characteristic aromatic protons at δ 7.2–7.8 ppm (doublets for H-3 and H-7 of benzofuran). The coumarin 2-oxo group deshields adjacent protons, appearing as a singlet at δ 6.3–6.5 ppm.
- IR : A strong carbonyl stretch at 1720–1750 cm⁻¹ confirms the ester (propanoate) and lactone (coumarin) groups.
- HRMS : Exact mass (calculated for C₂₃H₁₈O₆: 414.1053) distinguishes it from isomers lacking the methyl or benzofuran substituents .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, QSPR) can predict the reactivity of the coumarin-benzofuran scaffold in nucleophilic substitution reactions?
- Methodological Answer : Quantum chemical calculations (e.g., B3LYP/6-311+G(d,p)) can model reaction pathways. For instance:
- Reactivity Analysis : Frontier molecular orbitals (HOMO/LUMO) identify electron-rich regions (benzofuran) and electrophilic sites (coumarin carbonyl).
- Transition State Modeling : IRC calculations verify the feasibility of nucleophilic attack at the 2-oxo position .
- QSPR Models : Correlate substituent effects (e.g., methyl at C7) with reaction rates using descriptors like Hammett σ values.
Q. How to resolve discrepancies in reported pharmacological activity (e.g., COX-2 inhibition vs. antioxidant effects) for this compound?
- Methodological Answer :
- Assay Validation : Compare IC₅₀ values across standardized assays (e.g., COX-2 inhibition via ELISA vs. DPPH radical scavenging).
- Structural Analog Analysis : Cross-reference with derivatives (e.g., ethyl 2-(2-bromophenoxy)propanoate) to isolate substituent-specific effects .
- Meta-Analysis : Use statistical tools (ANOVA, PCA) to identify confounding variables (e.g., solvent polarity in activity assays) .
Q. What reactor design considerations are critical for scaling up the synthesis while minimizing byproducts?
- Methodological Answer :
- Continuous Flow Reactors : Enable precise control of temperature (80–120°C) and residence time (10–30 minutes) to suppress side reactions (e.g., ester hydrolysis).
- Membrane Separation : Polyethersulfone membranes efficiently isolate the product from Pd catalyst residues .
- Process Simulation : Aspen Plus® models optimize solvent recovery (DMF) and energy efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
